2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Description
2-((1-(3-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a structurally complex organic compound characterized by a benzoic acid moiety linked via a thioether bond to a 2,5-dioxopyrrolidin-3-yl ring. The pyrrolidinone ring is further substituted with a 3-chloro-2-methylphenyl group, which introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-10-12(19)6-4-7-13(10)20-16(21)9-15(17(20)22)25-14-8-3-2-5-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITBZEXMPJKBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Yield Considerations :
- Yields for such multi-step syntheses typically range from 57–68% (e.g., ), depending on steric hindrance from substituents. The bulkier 3-chloro-2-methylphenyl group in the target compound may reduce yields compared to simpler analogues like .
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